4-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
Description
4-{[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a structurally complex small molecule first synthesized in 2004 . Its core comprises a pyrimidine ring substituted with methyl groups at the 5- and 6-positions, a piperidine moiety linked via a methoxy group at the 4-position, and a 2,2-dimethylcyclopropanecarbonyl group attached to the piperidine nitrogen.
Properties
IUPAC Name |
(2,2-dimethylcyclopropyl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-13(2)19-11-20-16(12)23-10-14-5-7-21(8-6-14)17(22)15-9-18(15,3)4/h11,14-15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWDWBRMVIZRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 317.4 g/mol
- CAS Number : 2309556-76-9
The structure features a pyrimidine ring substituted at the 5 and 6 positions with methyl groups and an ether linkage to a piperidine derivative. The presence of the dimethylcyclopropanecarbonyl group adds to its unique properties, potentially influencing its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Pyrimidine Moiety : Various synthetic routes may be employed to incorporate the pyrimidine structure.
- Final Modifications : The addition of the methoxy and dimethyl groups is performed under controlled conditions to ensure high yield and purity.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
This compound is thought to interact with specific receptors in the central nervous system (CNS), particularly serotonin receptors. Its ability to modulate these receptors may lead to therapeutic effects in conditions such as anxiety and depression.
Pharmacological Studies
- Serotonin Receptor Agonism : Similar compounds have shown high agonist potency at serotonin 5-HT and 5-HT receptors, which are implicated in mood regulation and neuroplasticity .
- Neuroprotective Effects : Studies suggest that activation of serotonin receptors can enhance neuroplasticity, potentially offering protective effects against neurodegenerative diseases .
Case Studies
Several studies have investigated related compounds with similar structures:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a discussion of key structural features and hypothetical comparisons:
Pyrimidine-Based Analogues
Pyrimidine derivatives are widely explored in drug discovery. For example:
- 5,6-Dimethylpyrimidine derivatives : The methyl groups at positions 5 and 6 enhance lipophilicity and may influence binding pocket interactions compared to unsubstituted pyrimidines.
Piperidine-Modified Compounds
The piperidine ring in the target molecule is functionalized with a 2,2-dimethylcyclopropanecarbonyl group. This modification distinguishes it from:
- Unsubstituted piperidine derivatives : The cyclopropane group introduces steric hindrance and electron-withdrawing effects, which may alter binding kinetics or metabolic stability.
Cyclopropane-Containing Analogues
The 2,2-dimethylcyclopropane moiety is a notable feature. Cyclopropanes are known to enhance metabolic stability and modulate conformational dynamics. Comparisons include:
- Non-cyclopropane analogs: Compounds lacking this group (e.g., open-chain alkanes) may exhibit faster clearance due to reduced resistance to oxidative metabolism.
- Mono-methyl vs. dimethyl cyclopropanes: The dimethyl substitution likely improves steric shielding of the carbonyl group, reducing susceptibility to enzymatic hydrolysis.
Data Table: Structural and Hypothetical Property Comparison
*LogP values estimated using fragment-based methods.
Research Findings and Limitations
- Key Advantage : The target compound’s cyclopropane-piperidine-pyrimidine architecture may offer a balance of lipophilicity and metabolic resistance, which is advantageous for CNS-targeting therapeutics.
- Limitations: No direct biological data (e.g., IC₅₀ values, selectivity profiles) are available in the provided evidence , necessitating further experimental validation.
- Contradictions : While cyclopropanes generally enhance stability, excessive steric bulk (as in the target compound) could limit solubility or target accessibility compared to less hindered analogs.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-{[1-(2,2-dimethylcyclopropanecarbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including heterocyclization of pyrimidine precursors and functional group modifications. Key steps:
- Heterocyclization : Use formamide or sodium methoxide to form the pyrimidine core, similar to sulfadoxine synthesis .
- Piperidine coupling : React 1-(2,2-dimethylcyclopropanecarbonyl)piperidine-4-methanol with the pyrimidine intermediate under Mitsunobu conditions (DIAD, PPh₃) .
- Optimization : Control temperature (80–100°C for cyclization) and use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Typical yields: 45–60% after optimization .
Q. How can solubility limitations of this compound in aqueous media be addressed for biological assays?
- Methodological Answer : Due to hydrophobic groups (dimethylcyclopropane, piperidine), employ:
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Use orthogonal methods:
- HPLC-PDA : C18 column, acetonitrile/water gradient (retention time: ~8.2 min; purity >95%).
- NMR : Confirm methyl groups (δ 1.2–1.5 ppm for cyclopropane; δ 2.3–2.6 ppm for pyrimidine-CH₃).
- HRMS : Exact mass validation (calculated for C₂₀H₂₈N₄O₃: 396.2163 [M+H]⁺) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for kinase inhibition?
- Methodological Answer :
- Analog synthesis : Modify cyclopropane (e.g., mono-methyl), pyrimidine (5-fluoro substitution), or piperidine (N-acylation).
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 μM compound concentration. Measure IC₅₀ via ADP-Glo™ assays.
- Docking studies : Align with kinase X-ray structures (PDB: 4HJO for CDK2) to identify key hydrogen bonds (e.g., pyrimidine-N1 with hinge region) .
Q. What strategies resolve discrepancies in reported target selectivity across cell-based assays?
- Methodological Answer :
- Orthogonal validation :
Target knockout : CRISPR-Cas9 deletion of putative targets (e.g., PI3Kγ) followed by viability assays (IC₅₀ shift >10-fold confirms on-target effect).
Thermal proteome profiling (TPP) : Identify protein targets with shifted melting temperatures upon compound binding .
Q. How is metabolic stability evaluated in hepatic microsomes, and what parameters indicate suitability for in vivo studies?
- Methodological Answer :
- Incubation : 1 μM compound + human liver microsomes (0.5 mg/mL) in NADPH buffer (37°C, 60 min).
- Quantification : LC-MS/MS analysis of parent compound depletion.
- Metrics : t₁/₂ > 30 min and Clint < 15 μL/min/mg suggest favorable stability. Include midazolam (high Clint) and dextromethorphan (low Clint) as controls .
Q. What experimental designs assess photostability and thermal degradation for long-term storage?
- Methodological Answer :
- Forced degradation : Expose to UV light (254 nm, 24 hr) or heat (40°C, 75% RH, 1 week).
- Analysis : Monitor degradation products via UPLC-MS. Acceptable thresholds: <5% degradation under ICH Q1B conditions .
Data Contradiction Analysis
Q. How to address conflicting reports on cytotoxicity in cancer vs. normal cell lines?
- Methodological Answer :
- Dose-response curves : Test 0.1–100 μM in ≥3 cell lines (e.g., HeLa, MCF-7, HEK293). Calculate selectivity index (SI = IC₅₀ normal / IC₅₀ cancer).
- Mechanistic studies : Perform Annexin V/PI staining to differentiate apoptosis vs. necrosis. A SI > 3 suggests therapeutic potential .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
